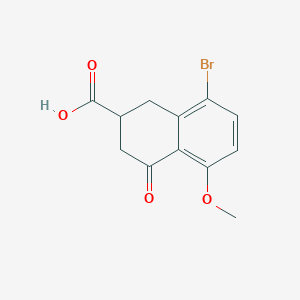![molecular formula C9H12BrNO3S2 B11831279 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11831279.png)
2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is a heterocyclic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes a thieno ring fused with a thiazine ring, and a bromopropyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide typically involves the following steps:
Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through a cyclization reaction. This can be achieved by reacting a suitable diene with sulfur and a nitrogen source under controlled conditions.
Introduction of the Bromopropyl Group: The bromopropyl group is introduced via a nucleophilic substitution reaction. This involves reacting the thieno ring with 3-bromopropylamine in the presence of a base such as sodium hydride.
Formation of the Thiazine Ring: The thiazine ring is formed by reacting the intermediate product with a suitable thiol or thioamide under acidic conditions.
Oxidation to Form the Sulfone: The final step involves the oxidation of the thiazine ring to introduce the sulfone moiety. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfone moiety, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Sulfides, thiols.
Substitution: Derivatives with various functional groups replacing the bromopropyl group.
科学研究应用
2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用机制
The mechanism of action of 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide involves its interaction with specific molecular targets. The bromopropyl group allows for covalent binding to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfone moiety can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the thieno and thiazine rings can interact with various receptors, modulating their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide: Lacks the bromopropyl group, resulting in different reactivity and applications.
2-(3-methoxypropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide: Contains a methoxypropyl group instead of a bromopropyl group, leading to variations in chemical behavior and biological activity.
Uniqueness
The presence of the bromopropyl group in 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide imparts unique reactivity, allowing for specific covalent modifications of biological targets. This makes it a valuable compound for the development of targeted therapeutics and advanced materials.
属性
分子式 |
C9H12BrNO3S2 |
|---|---|
分子量 |
326.2 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol |
InChI |
InChI=1S/C9H12BrNO3S2/c10-3-1-4-11-6-8(12)7-2-5-15-9(7)16(11,13)14/h2,5,8,12H,1,3-4,6H2 |
InChI 键 |
NIGWFBLJCYPFFQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C(SC=C2)S(=O)(=O)N1CCCBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-](/img/structure/B11831196.png)


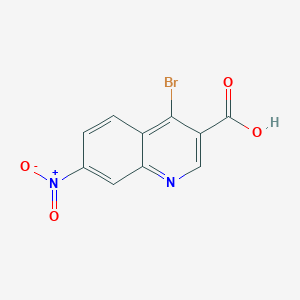

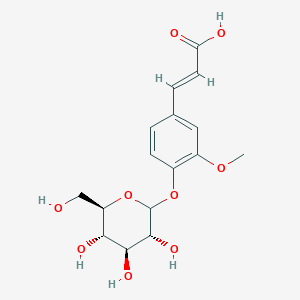


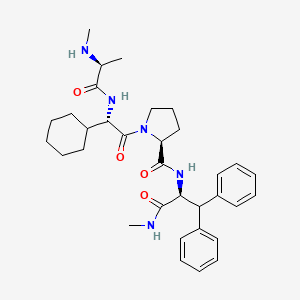

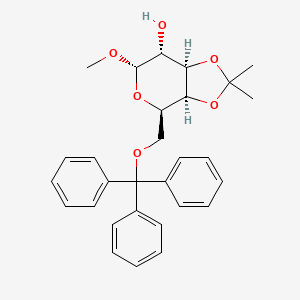

![Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate](/img/structure/B11831284.png)
